Betanine

Beschreibung

Taxonomic Distribution of Betalain Pigments in Caryophyllales

Betalains exhibit a phylogenetically constrained distribution, occurring exclusively in 13 families within the order Caryophyllales and certain basidiomycete fungi (Amanita, Hygrocybe spp.). This pigment class replaces anthocyanins in most Caryophyllales lineages except Caryophyllaceae and Molluginaceae, which retain ancestral flavonoid-based pigments.

Table 1: Betalain Distribution in Select Caryophyllales Families

| Family | Genera | Dominant Betalain Class | Tissue Localization |

|---|---|---|---|

| Amaranthaceae | Beta, Amaranthus | Betacyanins (Betanin) | Roots, leaves, inflorescences |

| Cactaceae | Opuntia, Mammillaria | Betaxanthins | Fruits, floral tissues |

| Nyctaginaceae | Mirabilis | Betacyanins | Petals, bracts |

| Chenopodiaceae | Chenopodium | Betaxanthins | Seeds, perianth |

The Amaranthaceae family demonstrates particular betacyanin diversity, with Beta vulgaris cultivars accumulating 200-2100 mg betanin/kg fresh weight in storage roots. Molecular phylogenetic analyses confirm multiple independent losses of anthocyanin biosynthesis coinciding with betalain emergence in core Caryophyllales lineages, suggesting adaptive advantages in specific ecological niches.

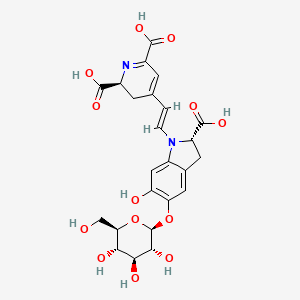

Structural Characterization of Betanin: Betacyanin Subclass Differentiation

As a betacyanin, betanin derives its chromophoric properties from the conjugated system formed between betalamic acid and cyclo-DOPA glucoside. Structural differentiation from other betalains arises through:

- Glycosylation Pattern : 5-O-β-glucosylation at cyclo-DOPA's C5 position, contrasted with C6 glycosylation in gomphrenin I (Gomphrena globosa).

- Acyl Modifications : Absence of aromatic acyl groups distinguishes betanin from complex betacyanins like celosianin (Celosia argentea) possessing cinnamoyl esters.

- Stereochemical Configuration : The (2S,15S) configuration of betanidin aglycone prevents epimerization under physiological conditions, unlike isobetanin's (2R,15S) form.

Figure 1: Betanin Biosynthetic Pathway

(Hypothetical illustration depicting L-DOPA conversion to betalamic acid and cyclo-DOPA glucoside, followed by spontaneous condensation into betanin. Enzymes involved: DOPA dioxygenase (DODA), glucosyltransferase (GT).)

Spectroscopic analyses reveal betanin's stability across pH 3-7, with hypsochromic shifts (Δλ = -2 nm) and hypochromicity observed at pH <3 due to carboxyl group protonation. Decarboxylation at C2 and C17 positions generates neobetanin (14,15-dehydrobetanin), altering absorption maxima to 470-480 nm and producing orange hues in thermally processed beet products.

Comparative Analysis with Anthocyanins in Non-Caryophyllales Species

Betanin and anthocyanins constitute mutually exclusive pigment systems, with no known plant synthesizing both compounds. Key comparative features include:

Table 2: Betanin vs. Anthocyanin Properties

| Property | Betanin | Anthocyanin |

|---|---|---|

| Biosynthetic Origin | Tyrosine-derived betalamic acid | Phenylpropanoid/flavonoid pathway |

| Nitrogen Content | Present (indolic backbone) | Absent |

| pH Stability | Stable across pH 3-7 | Color shifts with pH (flavylium ion transitions) |

| Metal Chelation | Forms complexes with Ca²⁺, Fe³⁺ | Binds Al³⁺, Fe³⁺ for blue hues |

| Taxonomic Range | Caryophyllales, some fungi | Ubiquitous in angiosperms |

Molecular evolutionary studies identify functional degradation of anthocyanin pathway genes (DFR, ANS) in betalain-producing lineages, coupled with neofunctionalization of tyrosinase-like enzymes in the betalain pathway. This metabolic trade-off suggests betalains may confer advantages in high-light environments through superior antioxidant capacity or reduced resource allocation costs compared to flavonoid pigments.

Eigenschaften

IUPAC Name |

(2S)-4-[(E)-2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27-31H,4-5,8H2,(H,32,33)(H,34,35)(H,36,37)/b2-1+/t12-,14-,17+,18+,19-,20+,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMLKIKAUFEMLE-FTNGGYTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(C=C1C=CN2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(C=C1/C=C/N2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997924 | |

| Record name | Betanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7659-95-2 | |

| Record name | Betanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YJC992ZP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Betanine can be synthesized through the extraction from beetroot using various techniques such as microwave-assisted extraction, ultrasonic-assisted extraction, and accelerated solvent extraction. The extraction process involves the use of solvents like water, ethanol, or methanol under controlled temperature and pH conditions to ensure maximum yield and stability of the pigment .

Industrial Production Methods: Industrially, this compound is produced by extracting it from beetroot juice. The juice is first clarified to remove impurities, then concentrated, and finally spray-dried to obtain this compound powder. This method ensures a high yield and purity of the pigment, making it suitable for use in food and pharmaceutical industries .

Analyse Chemischer Reaktionen

Types of Reactions: Betanine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: It can be reduced using reducing agents such as sodium borohydride or ascorbic acid.

Substitution: this compound can undergo substitution reactions with nucleophiles like hydroxyl ions or amines under basic conditions.

Major Products: The major products formed from these reactions include betalamic acid, cyclo-DOPA, and various betaxanthins, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

1.1 Antioxidant Properties

Betanine exhibits significant antioxidant activity, which has been demonstrated through various assays. For instance, studies show that this compound can effectively scavenge free radicals and inhibit lipid peroxidation in biological systems, making it a valuable additive in food products to enhance shelf life and nutritional quality .

1.2 Food Coloring Agent

Due to its vibrant red color and stability under various pH conditions, this compound is widely used as a natural food coloring agent. It is favored over synthetic dyes due to its safety profile and health benefits .

Medical Applications

2.1 Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which can be beneficial in treating conditions like obesity and diabetes. It modulates inflammatory pathways by inhibiting the NF-κB signaling pathway, thus reducing the expression of pro-inflammatory cytokines .

| Condition | Model | Effect of this compound |

|---|---|---|

| Obesity | Murine models | Reduced inflammation markers (TNF-α, IL-6) . |

| Diabetes | In vitro studies | Decreased oxidative stress and inflammation in pancreatic cells . |

2.2 Neuroprotective Effects

This compound has shown promise in neuroprotection by mitigating oxidative stress in neuronal cells. Studies suggest that it may protect against neurodegenerative diseases by enhancing cell viability and reducing apoptosis in models of oxidative injury .

Cosmetic Applications

3.1 Skin Health Benefits

In cosmetic formulations, this compound is utilized for its antioxidant properties, which help protect skin from oxidative damage caused by UV radiation and pollution. Its ability to enhance skin hydration and reduce inflammation makes it a popular ingredient in skincare products .

| Application | Benefit |

|---|---|

| Anti-aging creams | Protects against oxidative stress and promotes skin elasticity . |

| Moisturizers | Enhances skin hydration levels due to its osmoprotective properties . |

Case Studies

4.1 this compound in Cancer Research

A study investigating the effects of this compound on cancer cells found that it induced apoptosis in MCF-7 breast cancer cells through ROS generation and mitochondrial pathway activation. This suggests potential applications in cancer prevention strategies .

4.2 Protective Effects Against Radiation

Research has indicated that this compound can protect against γ-irradiation in animal models by reducing oxidative damage and enhancing cellular repair mechanisms. This application is particularly relevant for developing protective agents for patients undergoing radiation therapy .

Wirkmechanismus

Betanine exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. This compound also inhibits the activity of pro-inflammatory enzymes and modulates various signaling pathways involved in inflammation and cancer .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Betanin, a prominent betalain pigment derived from the red beet (Beta vulgaris), has garnered attention for its diverse biological activities. This article explores its antioxidant, anti-inflammatory, and cytoprotective properties based on recent research findings.

Chemical Structure and Properties

Betanin is characterized by its vivid red color and belongs to the betalain family of pigments. Its molecular formula is C_24H_27N_2O_13S, and it exhibits solubility in water, which enhances its bioavailability in biological systems. The compound's stability and reactivity are influenced by pH levels, with optimal antioxidant activity observed at slightly alkaline conditions (pH > 4) .

Antioxidant Activity

Betanin is recognized for its potent antioxidant properties, which are crucial in scavenging reactive oxygen species (ROS). Studies have demonstrated that betanin's antioxidant capacity surpasses that of conventional antioxidants like ascorbic acid and quercetin. This activity is attributed to its ability to donate electrons and neutralize free radicals .

- Electron Donation : Betanin effectively donates electrons to reduce reactive species, as evidenced by assays measuring total antioxidant capacity (TAC) .

- pH Dependence : The antioxidant activity of betanin increases with pH, particularly above pH 4, where it becomes a more effective hydrogen donor .

- Cellular Protection : In vitro studies have shown that betanin protects against oxidative stress-induced cell death. For instance, pretreatment with betanin significantly improved cell viability in mouse fibroblasts exposed to hydrogen peroxide (H₂O₂) .

Cytoprotective Effects

Betanin exhibits cytoprotective effects through various mechanisms, particularly involving the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses.

Case Study: Protection Against H₂O₂ Toxicity

In a study involving NIH3T3 cells:

- Experimental Design : Cells were pretreated with betanin before exposure to H₂O₂.

- Results : Betanin pretreatment at concentrations of 5 µM and 25 µM resulted in a significant increase in cell viability compared to H₂O₂ treatment alone. The enhancement in viability was attributed to indirect cytoprotection during the pretreatment phase .

Anti-inflammatory Properties

Betanin's anti-inflammatory effects have been documented in various studies. It has been shown to reduce lipid peroxidation and modulate inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases .

Comparative Biological Activity Table

The following table summarizes the biological activities of betanin compared to other common antioxidants:

| Antioxidant | Antioxidant Capacity | Cytoprotective Effects | Anti-inflammatory Effects |

|---|---|---|---|

| Betanin | Superior to ascorbic acid | Significant | Yes |

| Ascorbic Acid | Moderate | Limited | Yes |

| Quercetin | Moderate | Limited | Yes |

Q & A

Q. How can researchers optimize Betanine extraction from plant sources while ensuring stability under varying physicochemical conditions?

- Methodological Answer: Design experiments to isolate this compound using solvent systems (e.g., ethanol-water mixtures) at controlled pH (3–5) and temperatures (20–40°C). Stability can be assessed via spectrophotometric quantification under light/dark conditions and thermal stress. For example, organic manure treatments (e.g., FYM + Neem cake) increased this compound content to 1.93 mg/g compared to controls (1.54 mg/g), suggesting nutrient-rich substrates enhance yield . Replicate protocols from studies with validated purity thresholds (e.g., ≥95% HPLC purity) to minimize degradation.

Q. What statistical approaches are recommended to analyze this compound’s correlation with co-occurring metabolites (e.g., ascorbic acid) in plant matrices?

- Methodological Answer: Use multivariate analysis (e.g., PCA or PLS regression) to disentangle this compound’s interactions with metabolites. For instance, ascorbic acid levels in vermicompost-treated samples (3.31 mg/g) showed no direct linear relationship with this compound (1.75 mg/g), implying independent biosynthesis pathways . Pair these with ANOVA to assess treatment effects (e.g., CD at 5% significance) and report standard errors (SE(m) ±) to contextualize variability .

Advanced Research Questions

Q. How can experimental designs reconcile contradictory data on this compound’s antioxidant efficacy across in vitro and in vivo models?

- Methodological Answer: Adopt a tiered validation framework:

Standardize assays : Compare DPPH/ABTS radical scavenging (IC50) with cellular ROS assays (e.g., H2O2-induced oxidative stress in HepG2 cells).

Control confounders : Account for matrix effects (e.g., TSS levels in beetroot extracts varied from 6.23 to 8.64 °Brix, potentially interfering with bioavailability) .

Meta-analysis : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate prior studies’ methodological consistency and bias .

Q. What strategies mitigate spectral interference when quantifying this compound in complex biological samples (e.g., blood serum)?

- Methodological Answer: Use hyphenated techniques like LC-MS/MS with MRM (multiple reaction monitoring) to isolate this compound’s signature ions (m/z 551 → 389). Validate with spike-recovery experiments (85–115% acceptable range) and compare against calibration curves from purified standards. Reference studies employing similar approaches for betalain quantification in pharmacokinetic analyses .

Q. How should researchers design longitudinal studies to assess this compound’s degradation kinetics in food systems without confounding environmental variables?

- Methodological Answer: Implement a factorial design with fixed factors (temperature, pH, light exposure) and random blocks (batch variations). For example, track this compound loss (%) over time using accelerated stability testing (40°C/75% RH). Apply Arrhenius modeling to predict shelf-life, referencing degradation rates from studies using RDF-treated samples (1.61 mg/g initial concentration) . Include negative controls (e.g., inert packaging) to isolate environmental effects .

Contradiction Analysis & Theoretical Frameworks

Q. What frameworks resolve discrepancies between this compound’s reported therapeutic doses in animal models and human extrapolations?

- Methodological Answer: Use allometric scaling (e.g., body surface area normalization) to convert murine effective doses (mg/kg) to human equivalents. Critically evaluate interspecies metabolic differences (e.g., cytochrome P450 activity) and bioavailability via compartmental pharmacokinetic models. Cross-reference with clinical trial data, ensuring alignment with ethical guidelines for human subject recruitment .

Q. How can PICO criteria structure research questions on this compound’s role in mitigating oxidative stress in neurodegenerative diseases?

- Methodological Answer:

- Population : In vitro neuronal cell lines (e.g., SH-SY5Y) vs. transgenic Alzheimer’s models (e.g., APP/PS1 mice).

- Intervention : this compound dosage (10–100 µM) and administration routes (oral vs. intraperitoneal).

- Comparison : Positive controls (e.g., ascorbic acid) and placebo groups.

- Outcome : Biomarkers (e.g., Aβ plaque reduction, SOD activity).

This ensures specificity and comparability across studies, addressing gaps identified in literature reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.